3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride
CAS No.: 1072944-60-5
Cat. No.: VC2553786
Molecular Formula: C8H8BrClN2
Molecular Weight: 247.52 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1072944-60-5 |
|---|---|
| Molecular Formula | C8H8BrClN2 |
| Molecular Weight | 247.52 g/mol |
| IUPAC Name | 3-bromo-6-methylimidazo[1,2-a]pyridine;hydrochloride |
| Standard InChI | InChI=1S/C8H7BrN2.ClH/c1-6-2-3-8-10-4-7(9)11(8)5-6;/h2-5H,1H3;1H |
| Standard InChI Key | GTXUZGRZBHQDSP-UHFFFAOYSA-N |
| SMILES | CC1=CN2C(=NC=C2Br)C=C1.Cl |
| Canonical SMILES | CC1=CN2C(=NC=C2Br)C=C1.Cl |
Introduction
Chemical Structure and Properties
3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride is characterized by a fused ring system consisting of imidazole and pyridine moieties. The compound features specific substituents that contribute to its unique properties and potential biological activities.
Basic Identification
The compound is identifiable through several key parameters as outlined in Table 1:
| Parameter | Value |
|---|---|
| CAS Number | 1072944-60-5 |
| Molecular Formula | C₈H₈BrClN₂ |
| Molecular Weight | 247.52 g/mol |
| Parent Compound | 3-Bromo-6-methylimidazo[1,2-a]pyridine (CAS: 866135-71-9) |
| PubChem CID | 46739123 |
Structural Characteristics
The molecular structure consists of a fused imidazo[1,2-a]pyridine scaffold with specific substitutions:
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Bromine atom at position 3
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Methyl group at position 6
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Hydrochloride salt form
This structure can be represented by the following chemical identifiers:
| Identifier Type | Value |
|---|---|
| IUPAC Name | 3-bromo-6-methylimidazo[1,2-a]pyridine;hydrochloride |
| InChI | InChI=1S/C8H7BrN2.ClH/c1-6-2-3-8-10-4-7(9)11(8)5-6;/h2-5H,1H3;1H |
| InChIKey | GTXUZGRZBHQDSP-UHFFFAOYSA-N |
| SMILES | CC1=CN2C(=NC=C2Br)C=C1.Cl |
The parent compound (before salt formation) has a molecular weight of 211.06 g/mol with the molecular formula C₈H₇BrN₂ .
Physical and Chemical Properties
The compound exhibits distinctive physical and chemical properties:
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Appearance: Typically a crystalline solid
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Solubility: Enhanced water solubility compared to the free base form due to salt formation
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Stability: Improved stability in storage conditions compared to the free base
The hydrochloride salt formation significantly enhances pharmacological utility by improving aqueous solubility while maintaining the core structure's biological activity potential.
Synthesis Methods
Several synthetic approaches have been documented for preparing 3-bromo-6-methylimidazo[1,2-a]pyridine hydrochloride and related derivatives.
Classical Synthesis Approach
The traditional synthesis typically involves a two-step process:
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Formation of the imidazo[1,2-a]pyridine core
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Subsequent bromination at the 3-position followed by salt formation
One-Pot Tandem Cyclization/Bromination
A more efficient one-pot approach has been developed using tert-butyl hydroperoxide (TBHP) as an oxidant:
"3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added, the cyclization to form imidazopyridines was promoted by the further bromination, no base was needed" .
This method offers several advantages:
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Eliminates the need for separate bromination steps
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Reduces reaction time and resources
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Provides improved yields
Solid-Phase Synthesis
For library generation and combinatorial chemistry applications, solid-phase synthesis methods have been developed:
"A versatile method for the solid-phase synthesis of imidazo[1,2-a]pyridine-based derivatives, imidazo[1,2-a]pyridine-8-carboxamides, has been developed. They were obtained by treatment of the amino group of the polymer-bound 2-aminonicotinate with different α-haloketones, followed by halogenation at the 3-position of the polymer-bound imidazo[1,2-a]pyridine" .
This approach is particularly valuable for generating diverse compound libraries for screening purposes.
Reaction Scheme
The typical synthesis pathway involves the reaction of 2-amino-5-methylpyridine with α-bromoketones to form the imidazo[1,2-a]pyridine core, followed by bromination at the 3-position and conversion to the hydrochloride salt. Key intermediates can be identified through spectroscopic analysis, with characteristic FTIR signals including:
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N-H stretching bonds in the range of 3500–3300 cm⁻¹
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C-N stretching of imidazole at ~1370 and ~1200 cm⁻¹
Biological Activities and Applications
The imidazo[1,2-a]pyridine scaffold represents a privileged structure in medicinal chemistry, with numerous derivatives exhibiting diverse biological activities.
Cardiovascular Applications
Imidazo[1,2-a]pyridine-based compounds, including derivatives similar to 3-bromo-6-methylimidazo[1,2-a]pyridine hydrochloride, have demonstrated potential for treating cardiac conditions:
"Imidazo[1,2-a]pyridine-based compounds are clinically important to the treatments of heart and circulatory failures" .
Structure-Activity Relationship
Research has identified key structural features that influence biological activity in this class of compounds:
| Position | Substituent | Effect on Activity |
|---|---|---|
| 2-position | Morpholinyl amide | Quick structure-activity profiling |
| 3-position | Bromine | Critical for PI3K inhibition |
| 6-position | Methyl | Enhanced potency compared to H or Cl |
| 8-position | Various | Significant impact on potency and selectivity |
As noted in the literature: "neither the chloro nor the hydrogen substituent showed positive effect on the potency compared to methyl substituent (45 vs 39; 46 vs 43)" .
Comparative Analysis with Related Compounds
3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride shares structural similarities with other imidazo[1,2-a]pyridine derivatives but has distinctive features that influence its properties and potential applications.
Related Derivatives
| Compound | Key Differences | Potential Impact |
|---|---|---|
| 3-Bromo-6,8-difluoro-2-methylimidazo[1,2-a]pyridine | Contains fluorine at positions 6 and 8 rather than methyl at position 6 | Altered electronic properties and metabolic stability |
| 6-Bromoimidazo[1,2-a]pyridine | Bromine at position 6 instead of position 3 | Different reactivity profile |
| 3-Bromo-7-fluoroimidazo[1,2-a]pyridine | Different substitution pattern | Affected reactivity |
Structure-Property Relationships
The position of substituents on the imidazo[1,2-a]pyridine core significantly influences both physical properties and biological activities. Research indicates that:
"The impact of 6-position on activity was also explored, neither the chloro nor the hydrogen substituent showed positive effect on the potency compared to methyl substituent" .
This suggests that the methyl group at position 6 in 3-bromo-6-methylimidazo[1,2-a]pyridine hydrochloride may contribute positively to its potential biological activities.
Research Findings and Future Perspectives
Future Research Directions
Based on current findings, several promising research directions for 3-bromo-6-methylimidazo[1,2-a]pyridine hydrochloride can be identified:
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Further exploration of its potential as a building block for developing PI3K inhibitors
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Investigation of its activity against multidrug-resistant pathogens
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Optimization of the core structure to enhance specific biological activities
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Development of more efficient and scalable synthesis methods
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Exploration of additional therapeutic applications in areas where imidazo[1,2-a]pyridines have shown promise
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